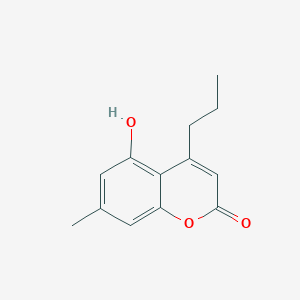

5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-7-methyl-4-propylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-11-6-8(2)5-10(14)13(9)11/h5-7,14H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSVQPRIONJUIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=CC(=CC(=C12)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60417514 |

Source

|

| Record name | 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-53-0 |

Source

|

| Record name | 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one (CAS 66346-53-0): Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one, a coumarin derivative with potential applications in drug discovery and development. Due to the limited publicly available data on this specific molecule, this guide will leverage information on structurally related coumarins to provide insights into its synthesis, physicochemical properties, and potential biological activities. The principles and protocols described herein are based on established methodologies for similar compounds and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction to the Coumarin Scaffold

Coumarins are a large class of benzopyrone compounds found in many natural sources and are known for their diverse pharmacological activities.[1] The core coumarin structure, a benzene ring fused to an α-pyrone ring, serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The substitutions on the benzopyrone ring, such as hydroxyl, methyl, and propyl groups in the case of this compound, play a crucial role in determining the molecule's biological and chemical characteristics.[3]

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent. While experimental data for this compound is not extensively documented, its properties can be predicted based on its structure.

| Property | Value | Source/Rationale |

| IUPAC Name | This compound | - |

| CAS Number | 66346-53-0 | [4][5][6] |

| Molecular Formula | C₁₃H₁₄O₃ | [5][6] |

| Molecular Weight | 218.25 g/mol | [6] |

| Appearance | Likely a crystalline solid | Based on related coumarin structures |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and acetone | Based on general coumarin properties |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be moderately lipophilic | The presence of the propyl and methyl groups increases lipophilicity, while the hydroxyl group increases hydrophilicity. |

Synthesis of 4-Substituted Coumarins: The Pechmann Condensation

The most common and efficient method for synthesizing 4-substituted coumarins is the Pechmann condensation.[7] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[7] For the synthesis of this compound, the logical precursors would be 5-methylresorcinol (orcinol) and an appropriate β-ketoester, such as ethyl 2-propylacetoacetate.

General Synthetic Protocol: Pechmann Condensation

This protocol is a generalized procedure based on established methods for similar coumarin syntheses.[8][9]

Materials:

-

5-Methylresorcinol (Orcinol)

-

Ethyl 2-propylacetoacetate

-

Concentrated Sulfuric Acid (or other suitable acid catalyst like Amberlyst-15)[8]

-

Ethanol

-

Ice-cold water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methylresorcinol in a minimal amount of a suitable solvent like ethanol. Add an equimolar amount of ethyl 2-propylacetoacetate to the solution.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. The addition should be done in an ice bath to control the exothermic reaction.

-

Reaction: Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove the acid catalyst and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is scarce, the broader class of 4-substituted and 5,7-dihydroxy coumarins has been investigated for various therapeutic properties.[1][2]

Antimicrobial and Antifungal Activity

Coumarin derivatives have shown significant potential as antimicrobial and antifungal agents.[2] For instance, fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones have demonstrated considerable inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The proposed mechanism of action for some coumarins involves the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication.[3]

Anticancer Activity

Numerous coumarin derivatives have been evaluated for their anticancer properties.[2] For example, certain fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones exhibited notable cytotoxicity against various cancer cell lines, including HCT-116, HEPG-2, A-549, and MCF-7.[2] The mechanisms underlying the anticancer effects of coumarins are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of certain coumarin derivatives. For example, peucedanocoumarin III, a related natural product, has been shown to disaggregate α-synuclein inclusions, which are a hallmark of Parkinson's disease.[10][11] This suggests that coumarin-based compounds could be promising candidates for the development of therapies for neurodegenerative disorders.[10][12]

Potential Mechanism of Action: Inhibition of Inflammatory Pathways

Dihydroxycoumarins are known to interact with key signaling pathways that regulate cellular responses to oxidative stress and inflammation, such as the NF-κB pathway.[1] The NF-κB protein complex controls the transcription of pro-inflammatory genes.[1] It is plausible that this compound could modulate this pathway, thereby exerting anti-inflammatory effects.

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are recommended.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Serially dilute the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents turbidity (microbial growth).

MTT Assay for Cytotoxicity

Objective: To assess the effect of the compound on the viability of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] It may also cause respiratory irritation.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood.[13]

Future Directions

The therapeutic potential of this compound warrants further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Optimizing the synthesis of this specific compound and fully characterizing it using modern analytical techniques (NMR, MS, IR).

-

Broad-Spectrum Biological Screening: Conducting comprehensive screening to identify its full range of biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its most promising biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how different functional groups influence its activity and to develop more potent and selective compounds.

Conclusion

This compound belongs to the promising class of coumarin compounds. While direct experimental data is limited, this guide provides a solid foundation for future research by drawing on the extensive knowledge of related structures. The outlined synthetic protocols and biological evaluation methods offer a clear path for scientists to explore the therapeutic potential of this and other novel coumarin derivatives.

References

-

Total synthesis of peucedanocoumarin III (PCIII) and evaluation of its... - ResearchGate. Available at: [Link]

-

CAS 66346-53-0: this compound. Available at: [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC - PubMed Central. Available at: [Link]

-

Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - MDPI. Available at: [Link]

-

Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed. Available at: [Link]

-

5-Hydroxy-7-methyl-4-propylcoumarin (from 1 microMole to 1 g) from Eximedlab. Available at: [Link]

-

CHEMBRDG-BB 6147652 SDS, 66346-53-0 Safety Data Sheets... Available at: [Link]

-

5-hydroxy-7-methyl-2H-chromen-2-one - Chemical Synthesis Database. Available at: [Link]

-

Safety Data Sheet - Aaron Chemicals. Available at: [Link]

-

(PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films - ResearchGate. Available at: [Link]

-

(PDF) 7-Hydroxy-4-(hydroxymethyl)coumarin - ResearchGate. Available at: [Link]

-

5-hydroxy-7-methyl-2H-chromen-2-one - PubChem. Available at: [Link]

-

7‐Hydroxy‐4‐methylcoumarin synthesis under ultrasonic conditions. - ResearchGate. Available at: [Link]

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES - ResearchGate. Available at: [Link]

-

Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... - ResearchGate. Available at: [Link]

-

7-hydroxy-4-propyl-2H-chromen-2-one | C12H12O3 - PubChem - NIH. Available at: [Link]

-

Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed. Available at: [Link]

-

5-Hydroxy-7-methoxy-4H-chromen-4-one - PMC - PubMed Central - NIH. Available at: [Link]

-

7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - ACS Publications. Available at: [Link]

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - MDPI. Available at: [Link]

-

Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PubMed Central. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS 66346-53-0: 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-o… [cymitquimica.com]

- 5. SmallMolecules.com | 5-Hydroxy-7-methyl-4-propylcoumarin (from 1 microMole to 1 g) from Eximedlab | SmallMolecules.com [smallmolecules.com]

- 6. sinfoobiotech.com [sinfoobiotech.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one, a substituted coumarin. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive framework grounded in the known characteristics of structurally analogous coumarins. We present a proposed synthetic pathway, detail robust experimental protocols for full physicochemical characterization, and offer a comparative analysis of its expected properties, such as solubility, lipophilicity, and spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and evaluate this compound for potential therapeutic applications.

Introduction to the Coumarin Scaffold and the Target Molecule

The coumarin, or 2H-chromen-2-one, scaffold is a prominent privileged structure in medicinal chemistry and materials science. Comprising a fused benzene and α-pyrone ring system, this heterocyclic motif is the core of numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1] The physicochemical properties of a coumarin derivative, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile, are highly dependent on the nature and position of its substituents.

This guide focuses on the specific derivative, this compound (CAS No. 66346-53-0).[2] While its existence is confirmed, a thorough review of the scientific literature reveals a scarcity of published experimental data on its physicochemical properties. Therefore, this document serves as both a repository of available information and a predictive guide for its empirical investigation.

Structural Elucidation and Predicted Physicochemical Influence

The structure of this compound combines several key functional groups that are anticipated to govern its behavior in both chemical and biological systems.

-

5-Hydroxy Group: The phenolic hydroxyl group at the C5 position is a critical determinant of the molecule's acidity (pKa) and its potential for hydrogen bonding. This group is expected to increase its solubility in polar solvents and influence its interaction with biological targets.

-

7-Methyl Group: The methyl group at the C7 position is an electron-donating group that can modulate the electronic properties of the aromatic ring system. It will also contribute to the molecule's lipophilicity.

-

4-Propyl Group: The propyl group at the C4 position significantly increases the lipophilicity of the molecule, which is expected to decrease its aqueous solubility but may enhance its ability to cross biological membranes.

-

Lactone Ring: The α,β-unsaturated lactone ring is a characteristic feature of coumarins and is involved in their chemical reactivity and fluorescence properties.

The interplay of the hydrophilic hydroxyl group and the lipophilic alkyl substituents suggests that this compound will exhibit moderate lipophilicity.

Caption: Chemical structure of this compound.

Proposed Synthesis via Pechmann Condensation

The most established and versatile method for the synthesis of coumarins is the Pechmann condensation.[3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, the logical precursors would be 5-methylresorcinol (orcinol) and ethyl 2-propylacetoacetate.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 5-methylresorcinol and ethyl 2-propylacetoacetate.

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or Dowex resin, to the reaction mixture while stirring.[3]

-

Reaction Conditions: Heat the mixture with stirring. The optimal temperature and reaction time should be determined empirically, often ranging from 80-120°C for several hours.[3]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

-

Drying: Dry the purified product under vacuum.

Physicochemical Properties: A Comparative and Predictive Analysis

In the absence of direct experimental data, the physicochemical properties of the target compound are predicted based on its structure and by comparison with related coumarins.

| Property | This compound (Predicted/Known) | 5,7-dihydroxy-4-methylcoumarin[4] | 7-hydroxy-4-propyl-2H-chromen-2-one[5] | 5-hydroxy-7-methyl-2H-chromen-2-one[6] |

| CAS Number | 66346-53-0[2] | 2107-76-8 | 19225-02-6 | N/A |

| Molecular Formula | C₁₃H₁₄O₃[2] | C₁₀H₈O₄ | C₁₂H₁₂O₃ | C₁₀H₈O₃ |

| Molecular Weight | 218.25 g/mol | 192.17 g/mol | 204.22 g/mol | 176.17 g/mol |

| Melting Point | Not available | 283-285 °C | Not available | Not available |

| Boiling Point | Not available | Not available | Not available | Not available |

| Aqueous Solubility | Predicted to be low | Low | Low | Low to moderate |

| LogP (Predicted) | ~3.0 - 3.5 | 1.1 | 2.9 | Not available |

Experimental Protocols for Full Physicochemical Characterization

To rigorously determine the physicochemical properties of newly synthesized this compound, the following experimental protocols are recommended.

Caption: Experimental workflow for the characterization of the target compound.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

Protocol for Lipophilicity (LogP) Determination (RP-HPLC Method)

-

System Setup: Use a reverse-phase HPLC system (e.g., C18 column) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

-

Sample Analysis: Inject a solution of the test compound and record its retention time.

-

Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values of the standards. The LogP of the test compound is then interpolated from this curve. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, the methyl group protons, and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch for the hydroxyl group (~3200-3500 cm⁻¹), a strong C=O stretch for the lactone carbonyl (~1700-1740 cm⁻¹), and C=C stretching vibrations for the aromatic ring (~1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Conclusion

This compound is a coumarin derivative with potential for further investigation in drug discovery and development. While direct experimental data on its physicochemical properties are currently lacking in the public domain, this guide provides a robust framework for its synthesis and comprehensive characterization. By employing established methodologies such as the Pechmann condensation for its synthesis and standardized protocols for determining its solubility, lipophilicity, and spectral characteristics, researchers can systematically elucidate the properties of this compound. The predictive analysis presented herein, based on structurally related molecules, offers valuable insights to guide these experimental efforts.

References

- BenchChem. (n.d.). Synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one: A Technical Guide.

- Chemical Synthesis Database. (2025, May 20). 5-hydroxy-7-methyl-2H-chromen-2-one.

- BLDpharm. (n.d.). 52604-30-5|5-Hydroxy-7-methyl-4-phenyl-2H-chromen-2-one.

- MDPI. (n.d.). 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety.

- Eximedlab. (n.d.). 5-Hydroxy-7-methyl-4-propylcoumarin.

- PubChem. (n.d.). 5,7-Dihydroxy-4-methylcoumarin.

- ChemicalBook. (n.d.). 5-Hydroxy-7-methyl-4-phenyl-2H-chromen-2-one.

- Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives.

- PubChem. (n.d.). 5-hydroxy-7-methyl-2H-chromen-2-one.

- ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one.

- PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.

- ResearchGate. (2018, July 3). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.

- PubChem. (n.d.). 7-hydroxy-4-propyl-2H-chromen-2-one.

Sources

- 1. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SmallMolecules.com | 5-Hydroxy-7-methyl-4-propylcoumarin (from 1 microMole to 1 g) from Eximedlab | SmallMolecules.com [smallmolecules.com]

- 3. benchchem.com [benchchem.com]

- 4. 5,7-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5354284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-hydroxy-4-propyl-2H-chromen-2-one | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

A Comprehensive Guide to the Structural Elucidation of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of the novel coumarin derivative, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one. Coumarins represent a critical class of benzopyrone scaffolds known for a wide array of pharmacological activities.[1] The precise determination of their molecular architecture is a prerequisite for understanding structure-activity relationships (SAR) and advancing drug development efforts. This document outlines a logical, self-validating workflow integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. We delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for researchers to unambiguously confirm the constitution, connectivity, and substitution pattern of the target molecule.

Introduction: The Imperative for Unambiguous Characterization

The coumarin nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antioxidant, and antitumor properties.[2][3] The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the benzopyrone core.[1] Therefore, the introduction of a hydroxyl group at C-5, a methyl group at C-7, and a propyl chain at C-4 is hypothesized to modulate the electronic and lipophilic properties of the molecule, potentially leading to novel therapeutic applications.

The definitive confirmation of this proposed structure is paramount. Ambiguity in molecular architecture can lead to flawed SAR studies, wasted resources, and irreproducible biological data. This guide presents a systematic approach that leverages the synergistic power of modern analytical techniques to provide an irrefutable structural proof of this compound.

Postulated Structure and Synthetic Rationale

The target molecule for elucidation is this compound. Its structure is depicted below.

Figure 1: Proposed Structure of this compound

(Note: Image is a representation)

(Note: Image is a representation)

A plausible and efficient route to synthesize this molecule for analytical purposes is the Pechmann condensation . This acid-catalyzed reaction would involve the condensation of 5-methylresorcinol (providing the 7-methyl and 5-hydroxy moieties) with a β-ketoester, specifically ethyl 2-oxohexanoate (to introduce the 4-propyl group).[4] Understanding the synthetic pathway provides context for potential impurities and validates the feasibility of the target structure.

Integrated Spectroscopic Analysis Workflow

Caption: A logical workflow for unambiguous structure determination.

Mass Spectrometry: Defining the Elemental Composition

The first crucial step is to determine the exact molecular formula. This is best achieved with High-Resolution Mass Spectrometry (HRMS), which provides mass accuracy to within a few parts per million (ppm).

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺. ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is the base peak.[5]

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

-

Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the most plausible elemental formula that fits the observed mass and isotopic pattern.

Expected Results and Interpretation

For C₁₃H₁₄O₃, the expected monoisotopic mass is 218.0943 Da. The HRMS experiment should yield an [M+H]⁺ ion at m/z 219.1016. Confirmation of this value within 5 ppm provides strong evidence for the proposed molecular formula.

Fragmentation Analysis (EI-MS)

While ESI is used for molecular formula determination, Electron Ionization (EI) can provide valuable structural information through fragmentation. The coumarin ring system has characteristic fragmentation patterns.[6][7]

-

Molecular Ion (M⁺): A strong peak at m/z 218.

-

Loss of CO: A characteristic fragmentation of the α-pyrone ring results in the loss of a neutral CO molecule (28 Da), leading to a fragment ion at m/z 190.[8]

-

Loss of Propyl Radical: Cleavage of the propyl group (C₃H₇, 43 Da) would result in an ion at m/z 175.

Infrared Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule, confirming the presence of the hydroxyl, carbonyl, and aromatic components.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first.

-

Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Data and Interpretation

The following table summarizes the key vibrational frequencies expected for this compound.[2][9][10]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl | Confirms the presence of the hydroxyl group. |

| 3100 - 3000 | C-H stretch | Aromatic & Vinylic | Indicates the sp² C-H bonds of the rings. |

| 2960 - 2850 | C-H stretch | Aliphatic (Propyl) | Confirms the presence of the propyl chain. |

| 1720 - 1680 | C=O stretch | α,β-Unsaturated Lactone | Characteristic strong absorption for the coumarin carbonyl.[11] |

| 1620 - 1580 | C=C stretch | Aromatic Ring | Confirms the benzene ring structure. |

| 1250 - 1100 | C-O stretch | Lactone Ether & Phenol | Indicates the C-O single bonds. |

NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule.[12][13]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like phenols, as it allows for their observation.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Experiments: Acquire the following spectra:

-

¹H NMR

-

¹³C NMR (with proton decoupling)

-

DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expected Couplings |

| ~10.5 | Singlet (broad) | 1H | 5-OH | Phenolic proton, chemical shift is concentration-dependent. |

| ~6.8 | Doublet | 1H | H-6 | Aromatic proton coupled to H-8 (meta-coupling, J ≈ 2-3 Hz). |

| ~6.7 | Doublet | 1H | H-8 | Aromatic proton coupled to H-6 (meta-coupling, J ≈ 2-3 Hz). |

| ~6.1 | Singlet | 1H | H-3 | Vinylic proton of the pyrone ring. No adjacent protons to couple with.[14] |

| ~2.8 | Triplet | 2H | H-1' (Propyl) | Methylene group adjacent to the aromatic ring and a CH₂. J ≈ 7-8 Hz. |

| ~2.4 | Singlet | 3H | 7-CH₃ | Aromatic methyl group protons. |

| ~1.7 | Sextet | 2H | H-2' (Propyl) | Methylene group coupled to a CH₂ and a CH₃. |

| ~1.0 | Triplet | 3H | H-3' (Propyl) | Terminal methyl group coupled to an adjacent CH₂. J ≈ 7-8 Hz. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) and Interpretation

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~161 | N/A | C-2 (C=O) | Lactone carbonyl carbon, typically downfield.[15] |

| ~158 | N/A | C-5 | Aromatic C-O, deshielded by oxygen. |

| ~155 | N/A | C-8a | Aromatic quaternary carbon in the coumarin ring. |

| ~154 | N/A | C-7 | Aromatic C-CH₃, deshielded by lactone oxygen. |

| ~150 | N/A | C-4 | Vinylic carbon bearing the propyl group. |

| ~114 | CH | C-3 | Vinylic carbon adjacent to the carbonyl group. |

| ~112 | N/A | C-4a | Aromatic quaternary carbon at the ring junction. |

| ~110 | CH | C-6 | Aromatic methine carbon. |

| ~102 | CH | C-8 | Aromatic methine carbon, shielded by ortho hydroxyl. |

| ~35 | CH₂ | C-1' (Propyl) | Aliphatic methylene attached to the ring. |

| ~23 | CH₂ | C-2' (Propyl) | Aliphatic methylene in the middle of the chain. |

| ~21 | CH₃ | 7-CH₃ | Aromatic methyl carbon. |

| ~14 | CH₃ | C-3' (Propyl) | Terminal aliphatic methyl carbon. |

The Power of 2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect. The causality for running these specific experiments is to build an unambiguous, bond-by-bond map of the molecule.

-

COSY: This experiment reveals proton-proton couplings, primarily through 2 or 3 bonds. The key expected correlation is within the propyl chain: H-1' will show a cross-peak with H-2', and H-2' will show a cross-peak with H-3', confirming the linear propyl fragment.

-

HSQC: This experiment maps each proton directly to the carbon it is attached to. It allows for the definitive assignment of every protonated carbon in the ¹³C spectrum by correlating the ¹H and ¹³C data tables. For example, the proton signal at δ ~2.8 will correlate to the carbon signal at δ ~35.

-

HMBC: This is the most powerful experiment for final structure confirmation, as it reveals long-range (2-3 bond) correlations between protons and carbons. It is the key to placing the substituents on the coumarin core.

Caption: Key 2- and 3-bond correlations expected in the HMBC spectrum.

Crucial HMBC Correlations and Their Significance:

-

H-1' (Propyl) → C-4, C-5, C-4a: This set of correlations is the definitive proof that the propyl group is attached at the C-4 position.

-

7-CH₃ → C-7, C-6, C-8: This confirms the placement of the methyl group at the C-7 position.

-

H-3 → C-2, C-4a: The correlation of the vinylic proton to the carbonyl carbon (C-2) and the ring-junction carbon (C-4a) validates the core coumarin lactone structure.

Conclusion

By systematically applying the workflow detailed in this guide, a researcher can move from a synthesized, purified compound to a fully elucidated and confirmed molecular structure. The combination of HRMS to establish the elemental formula, FTIR to identify key functional groups, and a full suite of 1D and 2D NMR experiments to piece together the atomic framework provides multiple, overlapping layers of evidence. The predicted data and, specifically, the key HMBC correlations outlined herein, form a robust and self-validating system for the unambiguous structural characterization of this compound, enabling its confident advancement into further pharmacological and material science research.

References

- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). American Journal of Analytical Chemistry.

- Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragment

- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Agilent Technologies.

- Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. (2015). Semantic Scholar.

- Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calcul

- FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. (2007). Photochemical & Photobiological Sciences.

- Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods. (n.d.). Auctores Publishing.

- Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. (2017). Biosciences Biotechnology Research Asia.

- FTIR spectrum for (a) Coumarin, (b) Coumarin in (1) min irradiated, (c)... (n.d.).

- Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. (2022). MDPI.

- Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)

- FTIR spectra of coumarins CMR 1-4. (n.d.).

- 13C-NMR Spectroscopy of Coumarins and Their Derivatives: A Comprehensive Review. (1996). Semantic Scholar.

- FTIR spectra of standard coumarin. (n.d.).

- Synthesis and Spectroscopic Study of Coumarin Derivatives. (2025).

- Synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one: A Technical Guide. (n.d.). Benchchem.

- Structure elucidation of a new terpenylated coumarin with the combination of CASE algorithms and DFT/NMR approach. (n.d.). Taylor & Francis.

- Synthesis and Structural Elucidation of P-stereogenic Coumarins. (2024). MDPI.

- 2D NMR Structure Elucidation of a New Coumarin Glycoside from Xeromphis spinosa. (n.d.).

- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley.

- 5-hydroxy-7-methyl-2H-chromen-2-one. (2025).

- SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018).

- 5-hydroxy-7-methyl-4-phenyl-2h-chromen-2-one. (n.d.). PubChemLite.

- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some deriv

- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (2014). Royal Society of Chemistry.

- 5-Hydroxy-7-methyl-4-phenyl-2H-chromen-2-one. (n.d.). ChemicalBook.

- 5-hydroxy-7-methyl-2H-chromen-2-one. (2025). PubChem.

- 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. (2007).

- Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. (n.d.). PMC.

- 7-(Allyloxy)-4-methyl-2H-chromen-2-one. (n.d.). Benchchem.

Sources

- 1. Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)benzenes and Hybrid Coumarin-1,2,3-triazolyl-aryl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods | Auctores [auctoresonline.org]

- 3. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamopen.com [benthamopen.com]

- 7. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 8. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Introduction

Coumarins, a significant class of benzopyrone-containing heterocycles, are of profound interest to the scientific community due to their diverse and potent pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties. The strategic substitution on the coumarin scaffold allows for the fine-tuning of these biological effects, making the synthesis of novel derivatives a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one . This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties (Predicted)

A summary of the predicted key physicochemical properties of this compound is presented in the table below. These values are estimated based on the analysis of closely related structures and computational models, providing a baseline for experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water |

| Melting Point | Not available (predicted to be in the range of 180-220 °C) |

| XLogP3 | ~3.5 |

Core Synthesis: The Pechmann Condensation

The most direct and widely employed method for the synthesis of 4-substituted coumarins is the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, the logical precursors are 5-methylresorcinol (also known as orcinol) and a β-ketoester capable of introducing the 4-propyl substituent, such as ethyl 2-oxohexanoate .

Reaction Mechanism: A Stepwise Rationale

The Pechmann condensation proceeds through a series of well-established steps, each facilitated by the acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or polyphosphoric acid). Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Transesterification: The reaction initiates with the protonation of the β-ketoester's carbonyl group, enhancing its electrophilicity. The phenolic hydroxyl group of 5-methylresorcinol then acts as a nucleophile, attacking the carbonyl carbon and leading to a transesterification product after the elimination of ethanol.

-

Intramolecular Hydroxyalkylation: The resulting intermediate undergoes an intramolecular Friedel-Crafts-type reaction. The acid catalyst activates the ketonic carbonyl group, which is then attacked by the electron-rich aromatic ring of the resorcinol moiety at the ortho position to the newly formed ester linkage. This cyclization step forms the core heterocyclic ring system.

-

Dehydration: The final step involves the acid-catalyzed dehydration of the tertiary alcohol formed during cyclization. This elimination reaction creates the endocyclic double bond, resulting in the formation of the stable, aromatic coumarin ring system.

Caption: The synthetic pathway of this compound via Pechmann condensation.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure for the synthesis of the target compound.

Materials:

-

5-Methylresorcinol (Orcinol)

-

Ethyl 2-oxohexanoate

-

Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 5-methylresorcinol (1 equivalent).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) while cooling the flask in an ice bath to manage the exothermic reaction. If using a solid acid catalyst like Amberlyst-15, it can be added directly to the phenol.

-

Addition of β-Ketoester: To the stirred mixture, add ethyl 2-oxohexanoate (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and water with constant stirring.

-

Precipitation and Filtration: A solid precipitate of the crude product will form. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with cold deionized water to remove any residual acid and other water-soluble impurities.

-

Purification by Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.

Comprehensive Characterization Workflow

The definitive identification and purity assessment of the synthesized this compound requires a multi-faceted analytical approach.

Caption: A systematic workflow for the characterization of the target coumarin derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | s | 1H | 5-OH | Phenolic protons are acidic and typically appear as a broad singlet downfield. |

| ~6.7 | d, J ≈ 2.0 Hz | 1H | H-6 | Aromatic proton meta-coupled to H-8. |

| ~6.6 | d, J ≈ 2.0 Hz | 1H | H-8 | Aromatic proton meta-coupled to H-6. |

| ~6.1 | s | 1H | H-3 | Vinylic proton of the pyrone ring. |

| ~2.8 | t, J ≈ 7.5 Hz | 2H | -CH₂-CH₂-CH₃ | Methylene group adjacent to the aromatic ring. |

| ~2.3 | s | 3H | 7-CH₃ | Methyl group attached to the aromatic ring. |

| ~1.6 | sextet, J ≈ 7.5 Hz | 2H | -CH₂-CH₂-CH₃ | Methylene group of the propyl chain. |

| ~0.9 | t, J ≈ 7.5 Hz | 3H | -CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain. |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161.0 | C-2 | Carbonyl carbon of the lactone. |

| ~158.5 | C-7 | Aromatic carbon bearing the methyl group. |

| ~157.0 | C-5 | Aromatic carbon bearing the hydroxyl group. |

| ~154.0 | C-8a | Quaternary aromatic carbon. |

| ~150.0 | C-4 | Vinylic carbon bearing the propyl group. |

| ~112.0 | C-3 | Vinylic carbon of the pyrone ring. |

| ~110.0 | C-4a | Quaternary aromatic carbon. |

| ~108.0 | C-6 | Aromatic CH. |

| ~98.0 | C-8 | Aromatic CH. |

| ~34.0 | -CH₂-CH₂-CH₃ | Propyl methylene adjacent to the ring. |

| ~22.0 | 7-CH₃ | Methyl carbon. |

| ~21.5 | -CH₂-CH₂-CH₃ | Propyl methylene. |

| ~14.0 | -CH₂-CH₂-CH₃ | Propyl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad, Strong | O-H stretching (phenolic) |

| 2960-2850 | Medium | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (lactone) |

| ~1620, ~1580 | Medium-Strong | C=C stretching (aromatic and pyrone ring) |

| ~1150 | Medium | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion ([M]⁺): m/z 218

-

Key Fragments:

-

m/z 190 ([M-CO]⁺): Loss of a carbonyl group is a characteristic fragmentation pathway for coumarins.

-

m/z 175 ([M-CO-CH₃]⁺): Subsequent loss of a methyl radical.

-

m/z 161 ([M-CO-C₂H₅]⁺): Loss of an ethyl radical from the propyl chain.

-

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. By leveraging the well-established Pechmann condensation, a plausible and efficient synthetic route is detailed. The comprehensive characterization workflow, including predicted spectroscopic data, offers a clear roadmap for structural elucidation and purity assessment. This information is intended to empower researchers in medicinal chemistry and drug development to confidently synthesize and validate this and other related coumarin derivatives, thereby facilitating the exploration of their therapeutic potential.

References

-

Pechmann Condensation: Wikipedia contributors. (2023, November 28). Pechmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

-

Synthesis of 4-Substituted Coumarins: Arkat USA, Inc. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-18. [Link]

-

Mass Spectrometry of Coumarins: Smyth, T. P., et al. (2015). Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 29(15), 1367-1378. [Link]

-

IR Spectroscopy of Hydroxycoumarins: Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved January 4, 2026, from [Link]

-

Purification of Coumarins: Prahadeesh, N., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1). [Link]

An In-depth Technical Guide to the Biological Activity Screening of Novel Coumarin Derivatives

Foreword: The Enduring Potential of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) represent a prominent class of heterocyclic compounds that are ubiquitous in the plant kingdom and have long captured the attention of medicinal chemists.[1][2] First isolated from the tonka bean in 1820, the coumarin scaffold has proven to be a "privileged structure" in drug discovery, serving as the foundation for a multitude of derivatives with a vast spectrum of pharmacological activities.[1] These activities range from anticoagulant and anticancer to antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4]

The therapeutic versatility of coumarins stems from the adaptability of the benzopyrone ring system, which allows for substitutions at various positions, thereby modulating the molecule's interaction with diverse biological targets.[3][4] The journey from a newly synthesized coumarin derivative to a potential therapeutic agent is paved with rigorous biological screening. This guide is designed for researchers, scientists, and drug development professionals, providing a technical and practical framework for conducting the primary biological activity screening of novel coumarin derivatives. It moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Chapter 1: Foundational Screening Strategy: A Multi-Assay Approach

The initial phase of screening a novel coumarin library should be designed to cast a wide net, efficiently identifying promising compounds for more specialized investigation. A logical starting point is a primary cytotoxicity assay, which serves a dual purpose: it identifies compounds with potential anticancer activity and establishes a safe concentration range for subsequent, non-cytotoxic assays (e.g., antioxidant, antimicrobial).

This workflow ensures that resources are focused on compounds with the most promising therapeutic potential while minimizing the risk of misleading results due to overt toxicity.

Caption: Workflow diagram illustrating the principle of the MTT assay.

Step-by-Step Methodology: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [5] * Causality: This initial incubation period is critical for cells to recover from trypsinization and adhere to the plate, ensuring they are in a healthy, exponential growth phase before compound exposure.

-

Compound Treatment: Prepare a stock solution of the novel coumarin derivative in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the old medium in the wells with 100 µL of medium containing the various compound concentrations. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

-

Causality: A serial dilution series is essential to determine the dose-response relationship and calculate the IC₅₀ value. The vehicle control validates that the solvent itself is not causing cytotoxicity.

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours. [5] * Causality: Multiple time points can reveal if the compound is cytostatic (inhibits growth) or cytotoxic (kills cells) and provide insights into the kinetics of its effect.

-

MTT Addition: After incubation, carefully remove the compound-containing medium. Add 20 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well and 80 µL of fresh medium. Incubate for 4 hours at 37°C. [5] * Causality: This incubation allows sufficient time for viable cells to metabolize the MTT into formazan crystals. The duration can be optimized based on the metabolic rate of the cell line.

-

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution. [6] * Causality: DMSO is a powerful organic solvent required to solubilize the water-insoluble formazan crystals, creating a homogenous colored solution necessary for accurate absorbance readings.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Anticancer Activity

| Coumarin Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | HepG2 (Liver) | 5.2 ± 0.8 | [7] |

| Compound B | A549 (Lung) | 12.5 ± 1.3 | [7] |

| Compound C | MCF-7 (Breast) | 8.1 ± 0.9 | [3] |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.9 ± 0.2 | [3] |

Chapter 3: Anticoagulant Activity Screening

The discovery of warfarin, a 4-hydroxycoumarin derivative, cemented the role of coumarins in medicine as potent anticoagulants. [8]Many novel derivatives are therefore screened for their ability to interfere with the blood coagulation cascade.

Core Principle: Vitamin K Antagonism

Coumarin-based anticoagulants act as competitive inhibitors of the enzyme Vitamin K Epoxide Reductase (VKOR). [9][10]This enzyme is crucial for recycling oxidized vitamin K back to its reduced form, which is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). [11]Inhibition of VKOR leads to the production of non-functional clotting factors, thus impairing the coagulation cascade and prolonging clotting time. [9][11]

Sources

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benchchem.com [benchchem.com]

- 6. ijcrt.org [ijcrt.org]

- 7. benchchem.com [benchchem.com]

- 8. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives | MDPI [mdpi.com]

- 11. study.com [study.com]

in vitro bioactivity of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

An In-Depth Technical Guide on the Predicted In Vitro Bioactivity of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Authored by a Senior Application Scientist

Foreword: The coumarin scaffold, a defining feature of the benzopyrone family, is a cornerstone in medicinal chemistry, renowned for its extensive pharmacological versatility.[1][2] The specific derivative, this compound, while not extensively documented in isolation, belongs to a class of compounds whose biological activities have been the subject of significant investigation. This guide synthesizes the available scientific literature on structurally analogous compounds to construct a predictive profile of its in vitro bioactivity. By examining derivatives of 5,7-dihydroxy-4-propyl-coumarin and 7-hydroxy-4-methyl-coumarin, we can infer the likely antimicrobial, anticancer, and antioxidant potential of this specific molecule. This document is intended for researchers, scientists, and drug development professionals, providing a foundational resource for future in vitro validation.

Synthetic Pathway: The Pechmann Condensation

The most probable and well-established synthetic route for this compound is the Pechmann condensation.[3] This reaction facilitates the synthesis of coumarins through the acid-catalyzed condensation of a phenol with a β-ketoester. For the target compound, 5-methylresorcinol would serve as the phenolic component, and ethyl butyroacetate would provide the 4-propyl substituent.[3]

Generalized Experimental Protocol: Pechmann Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 5-methylresorcinol and ethyl butyroacetate.

-

Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[3]

-

Reaction: Heat the mixture to approximately 100-110°C for several hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.[3]

-

Isolation: Collect the resulting solid via vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove residual acid and other impurities.[3]

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified this compound.[4]

-

Drying: Dry the final product under a vacuum.

Predicted Antimicrobial Activity

Derivatives of the coumarin scaffold are widely recognized for their antimicrobial properties.[1][5] Studies on compounds structurally similar to this compound, particularly 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives, indicate significant potential against a range of human pathogens.[2]

Mechanism of Action: Inhibition of DNA Gyrase B

The primary antimicrobial mechanism for many coumarins is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[6] Specifically, these compounds target the GyrB subunit, binding to its ATP-binding pocket. This action prevents the supercoiling of DNA, which is critical for managing DNA topology, ultimately leading to bacterial cell death.[1][2] This mechanism is shared with the established aminocoumarin antibiotic, novobiocin.[6]

Quantitative Antimicrobial Data for Analogous Compounds

While specific data for this compound is unavailable, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for related 7-hydroxy-4-methylcoumarin and 5,7-dihydroxy-4-propyl-coumarin derivatives against various pathogens.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 7-hydroxy-4-methylcoumarin derivative | Escherichia coli | 31 | [7] |

| 7-hydroxy-4-methylcoumarin derivative | Staphylococcus aureus | 40 | [7] |

| 7-hydroxy-4-methylcoumarin derivative | Micrococcus luteus | 40 | [7] |

| 5,7-dihydroxy-4-propyl-coumarin deriv. | Gram-positive bacteria | Significant Activity | [2] |

| 5,7-dihydroxy-4-propyl-coumarin deriv. | Gram-negative bacteria | Significant Activity | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Observation: Examine the wells for visible signs of microbial growth (turbidity).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Predicted Anticancer Activity

The coumarin nucleus is a privileged scaffold in the development of novel anticancer agents.[2][8] Derivatives of both 7-hydroxy-4-phenylcoumarin and 5,7-dihydroxy-4-propyl-coumarin have demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[2][8]

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Studies on cytotoxic coumarin derivatives have revealed that their antiproliferative effects are often mediated by inducing cell cycle arrest and apoptosis.[8] For instance, a 7-hydroxy-4-phenylcoumarin derivative linked to a triazole moiety was shown to arrest AGS cancer cells in the G2/M phase of the cell cycle and trigger apoptosis.[8]

Quantitative Cytotoxicity Data for Analogous Compounds

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for related coumarin derivatives against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-hydroxy-4-phenylcoumarin-triazole | AGS (gastric cancer) | 2.63 | [8] |

| 5,7-dihydroxy-4-propyl-coumarin deriv. | MCF-7 (breast cancer) | 0.86 µg/mL | [2] |

| 7-hydroxy-4-methylcoumarin deriv. | Various | High Cytotoxicity | [9] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50% compared to untreated controls.[8]

Predicted Antioxidant Activity

Phenolic compounds, including coumarins with hydroxyl substitutions, are known to possess antioxidant properties.[10][11] They can act as free radical scavengers, terminating chain reactions that can lead to cellular damage. The 5-hydroxy group on the target compound's scaffold is a key structural feature for potential antioxidant activity.[11]

Mechanism of Action: Radical Scavenging

Antioxidants like hydroxylated coumarins can donate a hydrogen atom from a phenolic hydroxyl group to a free radical (e.g., DPPH• or reactive oxygen species). This process neutralizes the radical, and the resulting coumarin radical is stabilized by resonance, preventing further oxidative damage.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation: Prepare a stock solution of the test compound and a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. The DPPH solution will have a deep purple color.

-

Reaction: Mix various concentrations of the test compound with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a wavelength around 517 nm. The purple color will fade in the presence of an antioxidant.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration. The results can be used to determine the EC₅₀ (effective concentration to scavenge 50% of radicals).[11]

Conclusion and Future Directions

Based on a comprehensive analysis of structurally related compounds, this compound is predicted to be a biologically active molecule with significant therapeutic potential. The available evidence strongly suggests it possesses antimicrobial properties, likely through the inhibition of bacterial DNA gyrase B, as well as cytotoxic activity against cancer cells, potentially mediated by apoptosis induction. Furthermore, its phenolic structure indicates a strong likelihood of antioxidant and radical-scavenging capabilities.

This guide provides a robust framework for initiating the in vitro evaluation of this specific coumarin derivative. It is imperative that future research focuses on the direct synthesis and biological testing of this compound to empirically validate these predicted activities. Determining its specific MIC and IC₅₀ values against a broad panel of microbial and cancer cell lines will be critical for establishing its potency and therapeutic index.

References

- An In-depth Technical Guide to the Antimicrobial Properties of 5,7-dihydroxy-4-propyl-2H-chromen-2-one and Its Derivatives. Benchchem.

- Abd-El-Aziz AS, et al. Antimicrobial and Antitumor Screening of Fluorescent 5,7-Dihydroxy-4-Propyl-2H-Chromen-2-One Derivatives with Docking Studies. ResearchGate. 2016-09-19.

- A Comparative Analysis of the Antimicrobial Activities of 5,7-dihydroxy-4-propyl-2H-chromen-2-one and Novobiocin. Benchchem.

- Synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one: A Technical Guide. Benchchem.

- Anupama B, et al. Insilico Evaluation and Antioxidant Activity of [(2E)-7 Hydroxy-4-Methyl-2H-Chromen-2-Ylidene] Amino Derivatives. American Journal of PharmTech Research. 2018.

- 5-hydroxy-7-methyl-2H-chromen-2-one. Chemical Synthesis Database. 2025-05-20.

- Polovinkina MA, et al. Antioxidant activity of 2H-chromen-2-one derivatives. ResearchGate. 2022-12.

- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed.

- Synthesis and antimicrobial activity of some novel derivatives of 7-hydroxy-4- methyl coumarin. MIT Publications.

- Khan KM, et al. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research. 2003 Apr;17(2):115-25.

- 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. National Institutes of Health. 2023-10-23.

- Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. National Institutes of Health.

- 5-hydroxy-7-methyl-4-phenyl-2h-chromen-2-one. PubChemLite.

- Lafta SJ, et al. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. 2018-07-03.

- Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H2SO4, b. 5% NaOH, c. 2M H2SO4. ResearchGate.

- Khan KM, et al. SYNTHESIS AND BIOLOGICAL SCREENING OF 7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE, 7-HYDROXY-4,5-DIMETHYL-2H-CHROMEN-2-ONE AND THEIR SOME DERIVATIVES. ResearchGate. 2010-10-27.

- An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties. MDPI.

- Potential Pharmacological Targets of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. metfop.edu.in [metfop.edu.in]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Cytotoxicity of 5-Hydroxy-7-Methyl-4-Propyl-Coumarin

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Coumarins

Coumarins, a significant class of naturally occurring benzopyrone derivatives, are widely distributed in the plant kingdom and have garnered substantial interest in medicinal chemistry.[1][2] Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties, make them a privileged scaffold in drug discovery.[3][4] In particular, the anticancer potential of coumarin derivatives has been extensively explored, with studies demonstrating their ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[5][6][7]

The cytotoxic effects of coumarins are often attributed to their capacity to modulate various cellular processes. These include, but are not limited to, the induction of cell cycle arrest, interference with key signaling pathways such as PI3K/AKT/mTOR, and the initiation of both intrinsic and extrinsic apoptotic cascades.[1][8][9] The substitution pattern on the coumarin ring plays a crucial role in defining the potency and selectivity of these cytotoxic effects.[3] This guide focuses on a novel, synthetically derived coumarin, 5-hydroxy-7-methyl-4-propyl-coumarin, and outlines a comprehensive strategy for the preliminary evaluation of its cytotoxic properties. While direct experimental data for this specific compound is not yet available, this document will leverage the extensive knowledge of structurally related coumarins to propose a robust experimental plan and anticipate potential outcomes.

Part 1: Foundational In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxic effect on a panel of cancer cell lines. This is typically achieved through in vitro assays that measure cell viability and proliferation.

Selection of Cell Lines

A diverse panel of human cancer cell lines should be selected to assess the breadth and selectivity of the compound's cytotoxic activity. It is also crucial to include a non-cancerous cell line to evaluate potential toxicity to normal cells.[10]

Table 1: Proposed Panel of Human Cell Lines

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Adenocarcinoma | Represents hormone-dependent breast cancer. |

| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative breast cancer, often more aggressive. |

| A549 | Lung Carcinoma | A common model for non-small cell lung cancer.[11] |

| HeLa | Cervical Cancer | A widely used and well-characterized cancer cell line.[12][13] |